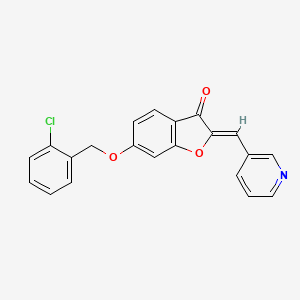

(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

描述

属性

IUPAC Name |

(2Z)-6-[(2-chlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3/c22-18-6-2-1-5-15(18)13-25-16-7-8-17-19(11-16)26-20(21(17)24)10-14-4-3-9-23-12-14/h1-12H,13H2/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSDEHUWUWRNFH-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of Pyridin-3-ylmethylene Group: This step involves the condensation of the benzofuran core with a pyridine derivative under basic conditions to form the pyridin-3-ylmethylene moiety.

Attachment of 2-chlorobenzyl Group: The final step involves the etherification of the benzofuran core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

化学反应分析

Types of Reactions

(Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

科学研究应用

Chemistry

In organic synthesis, (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

作用机制

The mechanism of action of (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

相似化合物的比较

Substitution at the C-6 Alkoxy Group

The C-6 alkoxy group influences both potency and pharmacokinetics. Key analogs include:

- 5b (2,6-dichlorobenzyloxy) exhibits nanomolar potency but may introduce steric hindrance or increased lipophilicity compared to the target compound’s 2-chlorobenzyloxy group. The dichloro substitution enhances tubulin-binding affinity but could elevate toxicity risks .

- 5a replaces the benzyloxy group with an acetonitrile linker, achieving superior potency (IC50 = 58.7 nM) and selectivity (IC50 = 1.3 μM in normal HEL299 cells) .

Substitution at the C-2 Heteroarylmethylene Group

The C-2 heteroaryl group dictates target engagement and spectrum of activity:

- Pyridin-4-ylmethylene (5b) demonstrates robust activity against both solid tumors (PC-3 xenografts) and leukemia (T-ALL zebrafish models) . The pyridin-3-yl isomer (target compound) may exhibit altered binding kinetics due to differences in nitrogen orientation.

- Non-pyridine substituents, such as thienyl (BH26266) or methoxybenzylidene (6v), highlight the necessity of heteroaromatic groups for tubulin targeting .

Structural-Activity Relationship (SAR) Insights

C-6 Alkoxy Group :

- Chlorine substitution enhances potency but must balance steric effects. 2,6-Dichloro (5b ) > 2-chloro (target compound) > unsubstituted.

- Polar groups (e.g., acetonitrile in 5a ) improve solubility and selectivity .

C-2 Heteroarylmethylene Group :

- Pyridine rings (3- or 4-position) are critical for colchicine-site binding. Positional isomers may alter π-π stacking or hydrogen bonding .

- Bulky substituents (e.g., indolyl in 5a ) increase affinity but may compromise bioavailability .

Safety :

- hERG channel inhibition is absent in 5a , a key advantage over many tubulin inhibitors . The target compound’s pyridin-3-yl group may further mitigate hERG risks due to reduced basicity.

常见问题

Q. What synthetic routes are commonly employed to prepare (Z)-6-((2-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one?

The compound is synthesized via Knoevenagel condensation , where a benzofuran-3-one core reacts with an aldehyde (e.g., pyridine-3-carbaldehyde) under basic conditions. Evidence from analogous benzofuran derivatives shows that sodium hydroxide or potassium hydroxide facilitates the formation of the benzylidene linkage . For the 2-chlorobenzyloxy substitution, nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions are typically used to introduce the alkoxy group at position 6 . Solvents like ethanol or dichloromethane under reflux are common, with reaction monitoring via TLC .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and Z/E isomerism. For example, the Z-configuration of the benzylidene group is confirmed by NOESY correlations between the pyridinyl protons and the benzofuran core .

- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzofuranone) .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities, as seen in structurally similar aurones .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should include:

- Antioxidant activity : DPPH or ABTS radical scavenging assays, given the hydroxyl group’s role in redox activity .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential, as seen in benzofuran derivatives with chlorobenzyl substituents .

- Anti-inflammatory activity : COX-2 inhibition assays, leveraging the pyridine moiety’s potential binding to enzymatic pockets .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized, particularly for stereoselective Z-isomer formation?

- Catalyst selection : Use L-proline-based natural deep eutectic solvents (NaDES) to enhance stereoselectivity, as demonstrated in aurone synthesis via Knoevenagel condensation .

- Microwave/ultrasound-assisted synthesis : Reduces reaction time and improves yield compared to conventional reflux .

- pH control : Maintain mild basic conditions (pH 8–9) to minimize side reactions like oxidation of the benzofuran core .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS to identify metabolic instability (e.g., ester hydrolysis of the benzyloxy group) .

- Prodrug modification : Introduce protective groups (e.g., acetyl) on the hydroxyl moiety to enhance stability, as seen in related benzofuran esters .

- Target engagement studies : Use SPR or fluorescence polarization to validate direct binding to proposed targets (e.g., kinases or inflammatory mediators) .

Q. How does the electronic nature of the pyridin-3-ylmethylene group influence reactivity and bioactivity?

- Computational modeling : DFT calculations reveal electron-withdrawing effects of the pyridine ring, which polarize the benzylidene double bond, enhancing electrophilicity for nucleophilic attack in biological systems .

- SAR studies : Compare analogues with pyridinyl vs. phenyl substituents. Pyridine’s nitrogen atom may form hydrogen bonds with target proteins, improving binding affinity .

Q. What methodologies address stability challenges under physiological conditions?

- Accelerated stability testing : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to identify degradation pathways (e.g., hydrolysis of the benzofuranone lactone) .

- Lyophilization : Improves shelf-life by reducing water-mediated decomposition .

- Co-crystallization : Enhances thermal stability, as demonstrated with similar benzodioxin-containing derivatives .

Q. How can structure-activity relationship (SAR) studies guide further structural modifications?

- Substitution at position 6 : Replace 2-chlorobenzyloxy with bulkier groups (e.g., 3,5-dichlorobenzyl) to evaluate steric effects on target binding .

- Heterocyclic variations : Substitute pyridine with quinoline or isoquinoline to assess π-π stacking interactions .

- Isosteric replacements : Replace the benzofuranone oxygen with sulfur (to form benzothiophene) and compare bioactivity .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。